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molecular formula C11H11F3N2 B8555084 2-Methyl-2-(4-trifluoromethylphenyl)aminopropanenitrile

2-Methyl-2-(4-trifluoromethylphenyl)aminopropanenitrile

Cat. No. B8555084
M. Wt: 228.21 g/mol
InChI Key: UWTOFZJYUHGEQP-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

A mixture of 4-trifluoromethylaniline (1.61 g, 10 mmol), acetone cyanohydrin (5 ml) and magnesium sulfate (2 g) was heated to 80° C. and stirred for 12 h. To the medium was added ethyl acetate (50 ml) and then washed with water (3×30 ml). The organic layer was dried over MgSO4 and concentrated under vacuum to dryness to yield 20a (2.166 g, 9.5 mmol, 95%) as brown solid.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[CH3:12][C:13]([CH3:17])(O)[C:14]#[N:15].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)(=O)C>[CH3:12][C:13]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1)([CH3:17])[C:14]#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C#N)(C)NC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.5 mmol
AMOUNT: MASS 2.166 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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